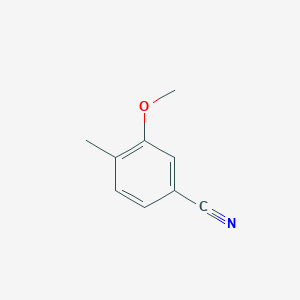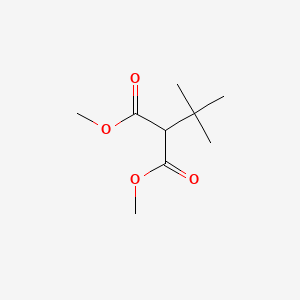
3-Methoxy-4-methylbenzonitrile
Vue d'ensemble
Description
3-Methoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as 4-Cyano-2-methoxytoluene and 5-Cyano-2-methylanisole . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-methylbenzonitrile consists of a benzene ring substituted with a cyano group (-CN), a methoxy group (-OCH3), and a methyl group (-CH3) at positions 4, 3, and 2 respectively .Physical And Chemical Properties Analysis
3-Methoxy-4-methylbenzonitrile is a solid at room temperature . The melting point ranges from 52.0 to 56.0 °C .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Improved Synthesis Techniques : Research by Zheng, Wang, Scola, and D'Andrea (2009) in "Synthetic Communications" demonstrates an improved method for synthesizing derivatives of benzonitriles, including compounds structurally similar to 3-Methoxy-4-methylbenzonitrile. This method is noted for its higher yield, safety, and reproducibility compared to previous techniques (Zheng et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition Properties : A study by Verma, Quraishi, and Singh (2015) in "Journal of The Taiwan Institute of Chemical Engineers" explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to 3-Methoxy-4-methylbenzonitrile, as corrosion inhibitors. The study found significant inhibition efficiency, highlighting the potential application in protecting metals against corrosion (Verma, Quraishi, & Singh, 2015).
Thermodynamic and Spectroscopic Analysis
- Thermodynamic and Spectroscopic Studies : Zaitseva et al. (2015) in "The Journal of Chemical Thermodynamics" conducted a comprehensive study on the thermodynamic properties of methylbenzonitriles, including compounds like 3-Methoxy-4-methylbenzonitrile. Their research provides valuable insights into the interaction between different substituent groups in benzonitriles (Zaitseva et al., 2015).
Tyrosinase Inhibition
- Tyrosinase Inhibition for Pharmaceutical Applications : Research by Nihei and Kubo (2019) in "International journal of biological macromolecules" identified benzonitriles, such as 4-methoxybenzonitrile, as novel mushroom tyrosinase inhibitors. These findings suggest potential applications in the pharmaceutical industry, particularly in developing treatments for conditions involving tyrosinase activity (Nihei & Kubo, 2019).
Photocycloaddition Reactions
- Photocycloaddition Reaction Studies : AlQaradawi, Gilbert, and Jones (1995) investigated the photocycloaddition reactions of methylbenzonitriles with various compounds. This study, published in "Recueil des Travaux Chimiques des Pays-Bas," provides insights into the reactivity and potential applications of benzonitriles in photochemistry (AlQaradawi et al., 1995).
Safety And Hazards
3-Methoxy-4-methylbenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-methoxy-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZMAGXHHXXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563637 | |
| Record name | 3-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylbenzonitrile | |
CAS RN |
3556-60-3 | |
| Record name | 3-Methoxy-4-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)












